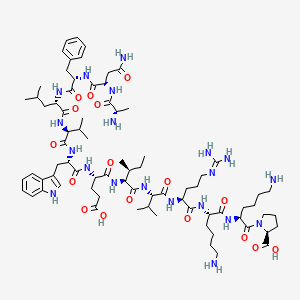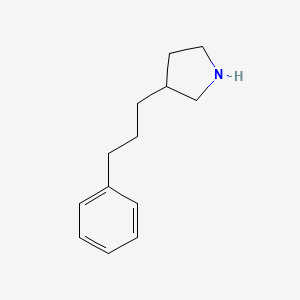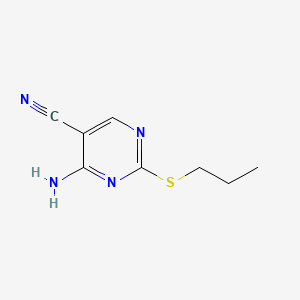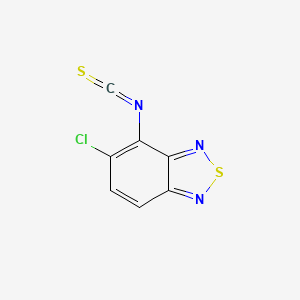
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH, also known as Substance P, is a neuropeptide that plays a crucial role in the transmission of pain signals in the central nervous system. It was first isolated in the 1930s by Ulf von Euler and John H. Gaddum and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P binds to neurokinin receptors in the central nervous system, initiating a cascade of intracellular signaling events that ultimately lead to the transmission of pain signals. It is also involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P has a wide range of biochemical and physiological effects, including the promotion of vasodilation, the release of histamine and other inflammatory mediators, and the activation of immune cells. It has also been shown to play a role in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P is its well-established role in pain perception and inflammation, which makes it a useful target for drug development. However, its complex mechanism of action and the difficulty of measuring its levels in vivo can make it challenging to study.
Orientations Futures
Future research on H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P may focus on elucidating its role in the regulation of mood and behavior, as well as its potential as a therapeutic target for the treatment of depression, anxiety, and substance abuse disorders. Additionally, researchers may investigate the use of H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P as a biomarker for pain and inflammation, as well as its potential as a diagnostic tool for certain conditions. Finally, the development of more selective neurokinin receptor agonists and antagonists may pave the way for more effective treatments for a variety of conditions.
Méthodes De Synthèse
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P is a peptide composed of 11 amino acids and is synthesized in the body through a complex process involving the transcription and translation of the preprotachykinin A gene. Synthetic H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P can be produced through solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a resin-bound peptide chain.
Applications De Recherche Scientifique
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH P has been the subject of numerous scientific studies due to its role in pain perception and inflammation. It has been implicated in a variety of conditions, including migraine headaches, arthritis, and fibromyalgia. Researchers have also investigated its potential as a therapeutic target for the treatment of depression, anxiety, and substance abuse disorders.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLDYJFNKAUGHT-HOLLTSQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H122N20O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1599.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)




![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)
![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)

